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Compound of Interest

Compound Name:
6-Chloro-3-iodopyridin-2-amine

hydrochloride

Cat. No.: B8112385

Get Quote

Executive Summary
6-Chloro-3-iodopyridin-2-amine is a "privileged scaffold" in drug discovery, particularly for

kinase inhibitors (e.g., SHP2, ERK) and GPCR ligands. Its value lies in its tri-orthogonal

reactivity:

C3-Iodine: Highly reactive toward oxidative addition (Pd-catalyzed cross-couplings).

C6-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) or slower cross-

couplings.

C2-Amine: A handle for heterocyclization or directing group (DG) chemistry.

The hydrochloride salt form indicates the basicity of the ring nitrogen has been neutralized for

stability. Successful utilization requires understanding the "Free-Basing" requirements during

reaction setup.

Part 1: Structural Analysis & Electronic Properties
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The "Push-Pull" Electronic System
The reactivity of this molecule is governed by the competition between the electron-rich amine

and the electron-poor pyridine ring, further modulated by the halogens.

Feature Electronic Effect Chemical Consequence

Pyridine Nitrogen
Inductive Withdrawal (-I),

Resonance (-M)

Lowers LUMO energy;

activates C6 for SNAr.

C2-Amino Group Resonance Donation (+M)

Increases electron density at

C3 and C5. Makes the ring

slightly less electrophilic than

pure di-halopyridines, but

directs electrophiles to C3 (if I

were absent).

C3-Iodine Weak Withdrawal, Weak Bond

Primary Reactive Site. Weak

C-I bond (approx. 65 kcal/mol)

allows rapid oxidative addition

by Pd(0).

C6-Chlorine Inductive Withdrawal (-I)

Secondary Reactive Site.

Located

to the ring nitrogen, it is highly

susceptible to nucleophilic

attack (SNAr).

The Hydrochloride Salt Implication
The commercially available HCl salt is protonated at the ring nitrogen (N1), not the exocyclic

amine.

pKa Context: A standard 2-aminopyridine has a pKa ~6.8. The electron-withdrawing Cl and I

substituents significantly lower the basicity (estimated pKa < 3.0).

Operational Requirement: In non-aqueous Pd-couplings, the salt must be neutralized in situ

using at least 2.5 - 3.0 equivalents of base (e.g., K2CO3, Cs2CO3) to generate the free base
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and scavenge the HX byproduct.

Part 2: Chemoselective Cross-Coupling (The C3 vs.
C6 Dichotomy)
The most critical operational hierarchy for this molecule is the differentiation between the C3-

Iodine and C6-Chlorine bonds.

Reactivity Hierarchy (Pd-Catalysis)
Under palladium catalysis (Suzuki-Miyaura, Stille, Sonogashira), the rate of oxidative addition

correlates with bond dissociation energy: C-I > C-Br >> C-Cl.

C3-Iodine: Reacts at room temperature or mild heat (40-60°C).

C6-Chlorine: Requires elevated temperatures (>80-100°C) and specialized ligands (e.g.,

Buchwald biaryl phosphines like XPhos or RuPhos) to react efficiently.

Visualization of Reactivity
The following diagram maps the orthogonal reaction pathways available to this scaffold.
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Caption: Reactivity map illustrating the kinetic preference for C3 modification prior to C6

functionalization.

Part 3: Experimental Protocols
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at C3 without affecting the C6-Cl handle. Mechanism: Kinetic

control. The C-I bond undergoes oxidative addition with Pd(PPh3)4 at mild temperatures,

leaving C-Cl intact.

Materials:

Substrate: 6-Chloro-3-iodopyridin-2-amine HCl (1.0 eq)

Boronic Acid: R-B(OH)2 (1.1 eq)

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for steric bulk)
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Base: 2M Na2CO3 (aq) or Cs2CO3 (3.0 eq)

Solvent: DME/Water (4:1) or 1,4-Dioxane/Water[1]

Step-by-Step Workflow:

Charge: In a reaction vial, combine the HCl salt, boronic acid, and base.

Degas: Purge the vial with nitrogen or argon for 5 minutes (Critical to prevent homocoupling).

Catalyst Addition: Add Pd catalyst under inert atmosphere.

Reaction: Stir at 50–60 °C for 2–4 hours. Note: Do not reflux aggressively (>90°C) to avoid

minor C6 coupling.

Workup: Dilute with EtOAc, wash with water/brine. The product is the 3-aryl-6-chloropyridin-

2-amine.

Protocol B: C6-Selective Nucleophilic Aromatic
Substitution (SNAr)
Objective: Displace the C6-Chlorine with an amine or alkoxide. Mechanism: Addition-

Elimination. The ring nitrogen stabilizes the Meisenheimer complex.

Materials:

Substrate: 6-Chloro-3-iodopyridin-2-amine (Free base preferred, or use excess base)

Nucleophile: Primary/Secondary Amine (1.5 eq)

Base: DIPEA (3.0 eq) or K2CO3

Solvent: DMSO, NMP, or DMF (Polar aprotic is essential)

Step-by-Step Workflow:

Dissolution: Dissolve substrate in DMSO (0.5 M concentration).
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Addition: Add the amine nucleophile and base.

Heating: Heat to 100–120 °C in a sealed tube.

Observation: Reaction progress can be monitored by LCMS. The Cl is a good leaving

group here, but the 2-amino group donates density, making this slower than a 2-

chloropyridine.

Workup: Pour into crushed ice/water to precipitate the product.

Part 4: Scaffold Morphing (Heterocyclization)
This scaffold is a precursor for fused bicyclic systems. The proximity of the C2-Amine and C3-

Iodine allows for rapid cyclization into Azaindoles or Imidazopyridines.

Pathway to 4-Chloro-1H-pyrrolo[2,3-b]pyridine (7-
Azaindole derivative)
Using a Sonogashira coupling followed by cyclization:
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Caption: Sequential workflow for converting the scaffold into a 7-azaindole derivative.
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(Note: While specific papers titled solely with this molecule are rare, the reactivity described

above is derived from the established consensus on "Polyhalogenated Aminopyridines" found

in the cited reviews.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. 800402-06-6 Cas No. | 6-Chloro-3-iodopyridin-2-amine | Apollo
[store.apolloscientific.co.uk]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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